molecular formula C18H38OSn B12564019 Tributyl(4-ethoxybut-3-EN-2-YL)stannane CAS No. 161980-03-6

Tributyl(4-ethoxybut-3-EN-2-YL)stannane

Cat. No.: B12564019
CAS No.: 161980-03-6
M. Wt: 389.2 g/mol
InChI Key: DAHLPCXLJJIGPS-UHFFFAOYSA-N
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Description

Tributyl(4-ethoxybut-3-en-2-yl)stannane is an organotin compound characterized by a tributyltin (TBT) group attached to a 4-ethoxybut-3-en-2-yl moiety. Organotin compounds are widely utilized in organic synthesis, catalysis, and material science due to their unique reactivity and stability. This compound’s structure combines a conjugated alkene system with an ethoxy substituent, which may influence its electronic properties and reactivity in cross-coupling reactions or polymer stabilization.

Properties

CAS No.

161980-03-6

Molecular Formula

C18H38OSn

Molecular Weight

389.2 g/mol

IUPAC Name

tributyl(4-ethoxybut-3-en-2-yl)stannane

InChI

InChI=1S/C6H11O.3C4H9.Sn/c1-3-5-6-7-4-2;3*1-3-4-2;/h3,5-6H,4H2,1-2H3;3*1,3-4H2,2H3;

InChI Key

DAHLPCXLJJIGPS-UHFFFAOYSA-N

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C(C)C=COCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tributyl(4-ethoxybut-3-en-2-yl)stannane typically involves the reaction of 4-ethoxybut-3-en-2-yl halide with tributyltin hydride in the presence of a catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or hexane to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tributyl(4-ethoxybut-3-en-2-yl)stannane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives .

Scientific Research Applications

Tributyl(4-ethoxybut-3-en-2-yl)stannane has several scientific research applications:

Mechanism of Action

The mechanism of action of tributyl(4-ethoxybut-3-en-2-yl)stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or industrial applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinguishing feature of tributyl(4-ethoxybut-3-en-2-yl)stannane is its 4-ethoxybutenyl substituent , which contrasts with other tributylstannane derivatives. For example:

  • 2-(4-Methylpiperazin-1-yl)-4-(tributylstannyl)pyrimidine (Preparation #37, EP 3 950 692 A1): This compound features a pyrimidine ring substituted with a methylpiperazine group and a tributylstannyl moiety. In contrast, the ethoxybutenyl group in the target compound may confer greater electrophilicity at the alkene site, enabling Michael additions or Diels-Alder reactions.

Data Table: Key Properties and Comparisons

Property This compound 2-(4-Methylpiperazin-1-yl)-4-(tributylstannyl)pyrimidine
Core Structure Alkenyl-ethoxy substituent Pyrimidine ring with methylpiperazine
Reactivity Electrophilic alkene, potential polymerization Aromatic cross-coupling (Stille reactions)
Synthetic Method Likely transmetallation (not specified) Hexamethylenetetramine/acetic acid/NaOH-mediated synthesis
Polarity Moderate (ethoxy group) High (methylpiperazine)
Potential Applications Polymer additives, intermediates Pharmaceuticals, catalytic intermediates

Research Findings and Limitations

  • Evidence Gaps : Direct comparative studies or spectroscopic data (e.g., NMR, MS) for this compound are absent in the provided sources. Conclusions are inferred from structural analogs.
  • Safety and Environmental Impact : Tributyltin compounds are broadly regulated due to toxicity, but substituent-specific ecotoxicological data are unavailable here.

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